molecular formula C19H18N4O B13093899 7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B13093899
M. Wt: 318.4 g/mol
InChI Key: FCWQSOXJHRSOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrido[3,4-d]pyrimidine core, which is a structural motif found in various biologically active molecules. The presence of both benzyl and pyridinyl groups further enhances its chemical versatility and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrido[3,4-d]pyrimidine core, which can then be further functionalized to introduce the benzyl and pyridinyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrido[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can potentially halt the progression of certain cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

7-benzyl-2-pyridin-4-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C19H18N4O/c24-19-16-8-11-23(12-14-4-2-1-3-5-14)13-17(16)21-18(22-19)15-6-9-20-10-7-15/h1-7,9-10H,8,11-13H2,(H,21,22,24)

InChI Key

FCWQSOXJHRSOKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=N2)C3=CC=NC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.